molecular formula C14H11FN4O B6467533 N-(2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2640946-53-6

N-(2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6467533
CAS No.: 2640946-53-6
M. Wt: 270.26 g/mol
InChI Key: YCQKSDDXDSFJEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The imidazo[1,2-b]pyridazine core is a privileged structure characterized by its unique physicochemical properties, including a high dipole moment that facilitates π-π stacking interactions and a robust hydrogen-bonding capacity, which are critical for target engagement and molecular recognition in biological systems . This scaffold is structurally related to imidazo[1,2-a]pyridines, which are known to exhibit a broad spectrum of potent biological activities, including antimycobacterial, anticancer, and antiviral effects, underscoring the therapeutic potential of this heterocyclic family . Recent scientific investigations highlight the relevance of the imidazo[1,2-b]pyridazine motif in developing novel therapeutic agents. For instance, substituted imidazo[1,2-b]pyridazines have been identified as key structural components in compounds with highly promising activity against Mycobacterium tuberculosis , indicating their direct application in infectious disease research and the development of new anti-tuberculosis agents . Furthermore, the imidazo[1,2-b]pyridazine ring system is a featured element in patented compounds investigated for a range of medical disorders, pointing to its versatility and value in early-stage drug discovery programs across multiple disease areas . This compound is provided exclusively for research purposes to support these and other exploratory investigations in chemical biology and preclinical pharmacology.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O/c1-9-8-19-13(16-9)7-6-12(18-19)14(20)17-11-5-3-2-4-10(11)15/h2-8H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQKSDDXDSFJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Imidazo[1,2-b]Pyridazine Core

The imidazo[1,2-b]pyridazine scaffold is typically synthesized from 3-aminopyridazine precursors. Method A employs a cyclocondensation reaction between 3-amino-6-methylpyridazine and α-bromoketones under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C). This yields 2-methylimidazo[1,2-b]pyridazine, which is subsequently functionalized at the 6-position.

Method B utilizes a metal-free annulation strategy, where 2-aminopyridazine reacts with α,β-unsaturated carbonyl compounds in the presence of iodine as a catalyst. This method achieves higher regioselectivity (>90%) for the 6-carboxamide derivative.

Table 1: Comparison of Core Synthesis Methods

MethodReagents/ConditionsYield (%)Regioselectivity
AK₂CO₃, DMF, 80°C65–70Moderate
BI₂, DCE, 100°C82–85High

Carboxamide Formation at the 6-Position

The introduction of the carboxamide group is achieved via nucleophilic acyl substitution. The 6-carboxylic acid derivative (generated by hydrolysis of the corresponding ester) reacts with 2-fluoroaniline in the presence of coupling agents such as HATU or EDCI.

Optimized Procedure :

  • Hydrolyze methyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate (1 equiv) with NaOH (2 equiv) in MeOH/H₂O (3:1) at 60°C for 4 hours.

  • Activate the carboxylic acid with HATU (1.2 equiv) and DIPEA (2 equiv) in DMF at 0°C.

  • Add 2-fluoroaniline (1.1 equiv) and stir at room temperature for 12 hours.

  • Purify via column chromatography (SiO₂, EtOAc/hexane 1:1) to isolate the product in 75–80% yield.

One-Pot Tandem Synthesis

A streamlined one-pot method reduces purification steps and improves overall efficiency. This approach combines cyclization and amidation in a single reaction vessel:

  • React 3-amino-6-methylpyridazine with ethyl bromopyruvate in DMF at 90°C for 6 hours to form the ester intermediate.

  • Add 2-fluoroaniline and HATU directly to the reaction mixture without isolation.

  • Stir for an additional 12 hours at room temperature.

  • Quench with ice water and extract with EtOAc.

This method achieves a 70% overall yield, with HPLC purity >95%.

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may promote decomposition at elevated temperatures. Optimal results are observed at 80–90°C.

  • Non-polar solvents (toluene, DCE) improve regioselectivity in annulation steps but require longer reaction times.

Catalytic Systems

  • Iodine catalysis in Method B eliminates metal contamination, making it preferable for pharmaceutical applications.

  • Palladium-based catalysts (e.g., Pd(OAc)₂) have been explored for cross-coupling steps but show limited efficacy due to halogen sensitivity in the fluorophenyl group.

Scalability and Industrial Feasibility

Large-scale production (>100 g) employs continuous flow reactors to maintain temperature control and minimize byproduct formation. Key considerations include:

  • Residence time : 30–40 minutes for annulation steps.

  • Cost-effective reagents : Substituting HATU with EDCI reduces expenses by 60% without significant yield loss .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the imidazo[1,2-b]pyridazine core. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

  • Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions. Reagents like nitric acid (for nitration) or sulfuric acid (for sulfonation) can be employed under controlled conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, reflux conditions.

    Reduction: Lithium aluminum hydride in dry ether, room temperature.

    Substitution: Concentrated nitric acid and sulfuric acid mixture, low temperature.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Introduction of nitro or sulfonyl groups on the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, N-(2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new synthetic methodologies.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for studying enzyme kinetics and receptor-ligand interactions.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent .

Industry

Industrially, this compound can be used in the development of agrochemicals and pharmaceuticals. Its derivatives may serve as active ingredients in herbicides or as intermediates in the synthesis of drugs.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, while the carboxamide moiety facilitates hydrogen bonding interactions. These interactions can inhibit the activity of target enzymes or modulate receptor signaling pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen-Substituted Derivatives

N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

This positional isomer shifts the fluorine atom to the meta position on the phenyl ring. While structurally similar, meta-substitution may reduce target affinity compared to the ortho-substituted analog due to altered spatial orientation and electronic effects .

N-(4-chloro-2-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide

This compound introduces a chlorine atom at the para position of the phenyl ring and replaces the methyl group with a cyclopropyl moiety. However, steric bulk from cyclopropane could compromise binding to flat kinase active sites .

Core-Modified Imidazo[1,2-b]pyridazine Derivatives

PI4KB Inhibitors (Compounds 13–17, )

These derivatives feature sulfonamide and pyridinylmethylamino substituents. For example:

  • Compound 13 : Incorporates a 2-ethylpyridin-4-yl group and a piperidinylsulfonyl moiety. This modification enhances PI4KB inhibition (IC50 < 10 nM) compared to simpler carboxamides, likely due to improved hydrogen bonding and hydrophobic interactions. High synthetic yields (94%) and well-defined melting points (e.g., 193.6–195.7°C for compound 14) highlight robust scalability .
Thiazolidinone Derivatives (Example-5, )

N-(2-(3-fluorophenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide replaces the carboxamide with a thiazolidinone ring. The thiazolidinone may improve solubility but resulted in lower synthetic yield (46%), suggesting instability during synthesis. The 3-fluorophenyl group retains moderate activity (unquantified in evidence) but with reduced potency compared to carboxamide analogs .

Ester and Carboxylate Derivatives ()

  • Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (Similarity: 0.98) : Replaces the carboxamide with an ester group. Esters are prone to hydrolysis in vivo, limiting therapeutic utility despite high structural similarity.
  • Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate (Similarity: 0.88): Positional isomerism (carboxylate at position 3 vs.

Bulky Substituent-Containing Analogs

N-(1-(tert-Butyl)-3-methyl-1H-pyrazol-5-yl)-3-(4-chloro-2-fluorobenzyl)-2-methylimidazo[1,2-b]pyridazin-6-amine

This compound introduces a tert-butylpyrazole and a 4-chloro-2-fluorobenzyl group. The bulky tert-butyl moiety may hinder target engagement but improves pharmacokinetic half-life.

2-Cyclopropyl-N-(3,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cyclopropyl and dimethylphenyl groups increase steric hindrance, which may lower binding affinity compared to the less bulky 2-fluorophenyl analog. However, the dimethylphenyl group could enhance π-π stacking in hydrophobic pockets .

Biological Activity

N-(2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a compound belonging to the imidazo[1,2-b]pyridazine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on available literature.

1. Synthesis of Imidazo[1,2-b]pyridazines

The synthesis of this compound typically involves multi-step reactions. Various methods have been reported for synthesizing imidazo[1,2-b]pyridazine derivatives, often utilizing cyclization reactions involving appropriate precursors such as 2-aminopyridines and aryl ketones. The introduction of substituents at specific positions on the pyridazine ring can significantly influence the compound's biological properties.

2.1 Anticancer Activity

Research has indicated that imidazo[1,2-b]pyridazine derivatives exhibit promising anticancer activity. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inhibiting specific kinases involved in tumor growth. The scaffold has been associated with the inhibition of cell proliferation and induction of apoptosis in cancer cells, making it a potential candidate for further development as an anticancer agent .

2.2 Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of imidazo[1,2-b]pyridazine compounds. For example, derivatives have been tested against bacterial strains and demonstrated significant inhibition zones in agar diffusion assays. The mechanism is believed to involve disruption of bacterial cell membranes or interference with essential metabolic pathways .

2.3 Antiparasitic Activity

Imidazo[1,2-b]pyridazines have also been evaluated for antiparasitic activity. A study reported that certain derivatives exhibited potent anthelmintic effects against Haemonchus contortus, with LD(99) values comparable to established nematocides like Ivermectin . This suggests potential applications in veterinary medicine and agriculture.

3. Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Substituent PositionType of SubstituentEffect on Activity
2FluoroIncreased potency against cancer cells
6CarboxamideEnhanced binding affinity to target proteins
5Alkyl groupsImproved solubility and bioavailability

The presence of a fluorine atom at the 2-position has been linked to increased lipophilicity and better membrane permeability, which may enhance its overall pharmacological profile.

Case Study 1: Anticancer Evaluation

In a recent study, a series of imidazo[1,2-b]pyridazine derivatives were synthesized and tested for their ability to inhibit cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The most active compound exhibited an IC50 value in the nanomolar range, indicating potent anticancer activity .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial effects with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Q & A

Q. What are the common synthetic routes for N-(2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Core formation : Condensation of pyridazine derivatives with methyl-substituted imidazole precursors under reflux conditions (e.g., using chloroform or DMF as solvents) .
  • Functionalization : Introduction of the 2-fluorophenyl group via nucleophilic substitution or Buchwald-Hartwig coupling. Key parameters include temperature control (0–10°C for electrophilic substitutions) and catalyst selection (e.g., Pd-based catalysts for cross-coupling) .
  • Optimization : Adjusting solvent polarity (aprotic solvents enhance reaction rates) and monitoring progress via TLC or HPLC to maximize yield (typically 60–80% for analogous compounds) .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and methyl group integration .
  • Mass Spectrometry (HRMS) : Validates molecular weight (theoretical 270.26 g/mol for C14H11FN4O) and detects isotopic patterns for fluorine .
  • HPLC-PDA : Assesses purity (>95% for biological testing) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. What computational strategies are effective in predicting the compound’s kinase inhibition mechanism?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with kinase hinge regions (e.g., ATP-binding pockets). Structural analogs show hydrogen bonding with backbone residues (e.g., Glu91 in mTOR) .
  • MD Simulations : Analyze stability of ligand-protein complexes (20–50 ns trajectories) to identify key residues (e.g., hydrophobic interactions with tert-butyl groups in similar compounds) .
  • QSAR Models : Train models using descriptors like logP and polar surface area to predict IC50 values (e.g., R² > 0.85 for imidazo[1,2-b]pyridazines) .

Q. How do structural modifications (e.g., fluorophenyl vs. cyanophenyl substituents) impact biological activity?

Methodological Answer:

Substituent Biological Activity Key Finding
2-FluorophenylEnhanced kinase selectivityReduced off-target effects vs. 3-fluorophenyl
2-CyanophenylImproved antimycobacterial activityMIC50 = 1.2 µM against M. tuberculosis
CyclopropylIncreased metabolic stabilityt1/2 > 6h in hepatic microsomes

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s kinase inhibitory activity?

Methodological Answer:

  • Positional Scanning : Replace the methyl group at position 2 with bulkier substituents (e.g., tert-butyl) to enhance hydrophobic interactions .
  • Electron-Withdrawing Groups : Introduce fluorine or nitro groups to improve binding affinity (ΔG < -9 kcal/mol in docking studies) .
  • Bioisosteric Replacement : Substitute the carboxamide with sulfonamide to modulate solubility (e.g., logP reduction from 2.8 to 1.9) .

Q. What strategies are effective in resolving contradictory data between in vitro and in vivo efficacy studies for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure bioavailability (e.g., <20% in rodents due to first-pass metabolism) and adjust formulations (e.g., PEGylation for sustained release) .
  • Metabolite Identification : Use LC-MS/MS to detect active metabolites (e.g., hydroxylated derivatives with 10x higher potency) .
  • Dose Escalation : Conduct MTD studies to reconcile cytotoxicity (IC50 = 5 µM in vitro vs. LD50 = 200 mg/kg in vivo) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported kinase inhibition profiles across studies?

Methodological Answer:

  • Assay Standardization : Use consistent ATP concentrations (1 mM) and kinase isoforms (e.g., FLT3 vs. ABL1) .
  • Orthogonal Validation : Confirm hits via SPR (surface plasmon resonance) and cellular assays (e.g., phospho-kinase ELISA) .
  • Control Compounds : Include staurosporine or imatinib as benchmarks to normalize IC50 values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.